molecular formula C11H9NO2 B13630921 5-Methylisoquinoline-3-carboxylic acid

5-Methylisoquinoline-3-carboxylic acid

Cat. No.: B13630921
M. Wt: 187.19 g/mol
InChI Key: PSELJIATYWIMNS-UHFFFAOYSA-N
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Description

5-Methylisoquinoline-3-carboxylic acid: is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization. Another method involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

Chemistry: 5-Methylisoquinoline-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological systems.

Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new therapeutic agents. Its derivatives are being explored for their antibacterial, antifungal, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: Shares a similar core structure but lacks the methyl group at the 5-position.

    Quinoline-3-carboxylic acid: Contains a quinoline core instead of an isoquinoline core.

    5-Methylquinoline-3-carboxylic acid: Similar structure but with a quinoline core.

Uniqueness: 5-Methylisoquinoline-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8/h2-6H,1H3,(H,13,14)

InChI Key

PSELJIATYWIMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=CC=C1)C(=O)O

Origin of Product

United States

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